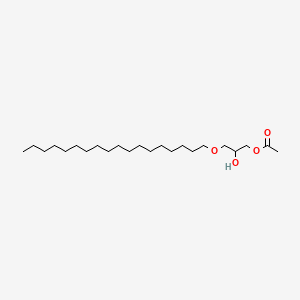

2-Hydroxy-3-(octadecyloxy)propyl acetate

Description

Properties

CAS No. |

85712-13-6 |

|---|---|

Molecular Formula |

C23H46O4 |

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(2-hydroxy-3-octadecoxypropyl) acetate |

InChI |

InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-20-23(25)21-27-22(2)24/h23,25H,3-21H2,1-2H3 |

InChI Key |

WEZCLBNXPTWPDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

1.1 Reaction Components

The synthesis of 2-Hydroxy-3-(octadecyloxy)propyl acetate typically involves the following components:

- Starting Material: Glycidyl ethers or propylene oxide derivatives.

- Reagents: Sodium hydride or cesium carbonate as bases.

- Solvents: Dry dimethylformamide (DMF) or triethylamine for reaction medium.

- Functionalization Agents: Acetic anhydride or acetyl chloride for esterification.

1.2 Reaction Conditions

The general conditions for synthesis include:

- Temperature: 70–80°C for base-catalyzed reactions.

- Duration: Overnight stirring to ensure complete reaction.

- Purification: Column chromatography using silica gel and solvents such as dichloromethane and methanol.

Step-by-Step Synthesis

2.1 Preparation of Octadecyloxy Intermediate

An octadecyloxy group is introduced via alkylation of a hydroxyl group using octadecyl bromide in the presence of a base like sodium hydride:

- Dissolve glycidol in dry DMF.

- Add sodium hydride and stir until hydrogen evolution ceases.

- Introduce octadecyl bromide dropwise and heat the mixture at 70°C overnight.

2.2 Formation of the Hydroxypropyl Backbone

The hydroxypropyl backbone is formed through epoxide ring-opening reactions:

- Add trityl glycidyl ether to the intermediate prepared above.

- Stir the mixture at elevated temperatures (80°C) for several hours.

2.3 Esterification to Form Acetate Group

The final step involves acetylation:

- React the hydroxy-functionalized intermediate with acetic anhydride in the presence of pyridine.

- Purify the product via column chromatography, using solvents like chloroform-methanol mixtures.

Analytical Characterization

After synthesis, the compound is characterized using techniques such as:

- GC-MS: To confirm molecular weight and purity.

- NMR Spectroscopy: To verify structural integrity, including hydroxyl and acetate groups.

- IR Spectroscopy: To identify functional groups, particularly ester bonds.

Data Table: Key Reaction Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Octadecyloxy Intermediate | Glycidol, Sodium Hydride, Octadecyl Bromide | Formation of octadecyloxy derivative |

| Hydroxypropyl Backbone | Trityl Glycidyl Ether, Sodium Hydride | Ring opening and backbone formation |

| Acetate Functionalization | Acetic Anhydride, Pyridine | Formation of acetate ester |

Notes on Optimization

To improve yield and purity:

- Use high-purity reagents to reduce side reactions.

- Employ dry solvents to prevent hydrolysis during acetylation steps.

- Optimize chromatography conditions for better separation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(octadecyloxy)propyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the acetate group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups replacing the acetate group.

Scientific Research Applications

Drug Delivery Systems

2-Hydroxy-3-(octadecyloxy)propyl acetate is being investigated as a potential prodrug for enhancing the bioavailability of antiviral compounds. Its long-chain alkoxy structure may facilitate better absorption and distribution in biological systems. For instance, studies have shown that similar alkoxyalkyl esters can significantly improve the oral bioavailability of antiviral agents, enhancing their efficacy against viruses such as varicella-zoster virus (VZV) and orthopoxviruses .

Antiviral Activity

The compound has been explored for its antiviral properties, particularly as a prodrug for nucleoside analogs. Research indicates that derivatives of nucleotides esterified with long-chain alcohols exhibit enhanced antiviral activity compared to their parent compounds. For example, analogs like 3-octadecyloxy-1-ethanol have shown increased potency against vaccinia virus (VV) and cowpox virus (CV), suggesting that 2-Hydroxy-3-(octadecyloxy)propyl acetate could similarly improve the therapeutic profile of antiviral drugs .

Surfactants and Emulsifiers

Due to its amphiphilic nature, 2-Hydroxy-3-(octadecyloxy)propyl acetate is considered for use as a surfactant in various formulations. Surfactants play a critical role in stabilizing emulsions and foams, which are essential in cosmetics, pharmaceuticals, and food products. The compound's ability to reduce surface tension could enhance the stability and performance of emulsified systems .

Coatings and Sealants

In materials science, 2-Hydroxy-3-(octadecyloxy)propyl acetate can be utilized in the formulation of coatings and sealants. Its chemical structure allows it to improve adhesion properties and durability of coatings applied to various substrates. This application is particularly relevant in industries requiring high-performance coatings that withstand environmental stressors .

Cell Culture Studies

The compound's compatibility with cell culture systems makes it a candidate for use in biochemical assays and experiments involving cellular models. Its properties may facilitate better nutrient delivery or act as a vehicle for other bioactive compounds during experimental treatments .

Antioxidant Research

Emerging studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in research focused on oxidative stress and related diseases. Investigating the antioxidant capacity of 2-Hydroxy-3-(octadecyloxy)propyl acetate could provide insights into its potential health benefits or applications in nutraceuticals .

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(octadecyloxy)propyl acetate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 2-hydroxy-3-(octadecyloxy)propyl acetate and analogous compounds:

Key Comparisons

Lipophilicity and Solubility

- 2-Hydroxy-3-(octadecyloxy)propyl acetate : The octadecyloxy chain confers significant hydrophobicity, likely limiting water solubility but enhancing compatibility with lipid membranes. This property is shared with oleic acid, 3-(octadecyloxy)propyl ester , which also contains a long alkyl chain .

- 2,3-Dihydroxypropyl acetate : Polar hydroxy groups increase water solubility (molecular weight: 132.16), making it more suitable for hydrophilic formulations .

- 3-Methoxypropyl acetate derivatives : Methoxy groups balance polarity and lipophilicity, enabling versatility in synthetic chemistry .

Biological Activity

Antimicrobial Activity

Research has shown that 2-Hydroxy-3-(octadecyloxy)propyl acetate exhibits antimicrobial properties against certain pathogens. In a study conducted by Alvin et al., the compound demonstrated moderate inhibitory effects against various bacterial strains . The minimum inhibitory concentrations (MIC) were determined using broth microdilution method:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Antifungal Properties

The compound has also shown promising antifungal activity. A study by Lepidagathis cristata Willd. revealed that 2-Hydroxy-3-(octadecyloxy)propyl acetate effectively inhibited the growth of both plant and human pathogenic fungi . The minimum fungicidal concentrations (MFC) were determined:

| Fungal Species | MFC (μg/mL) |

|---|---|

| Colletotrichum fulcatum | 25 |

| Fusarium oxysporum | 50 |

| Rhizoctonia solani | 75 |

| Curvularia lunata | 100 |

| Microsporum canis | 150 |

Anticancer Potential

Recent investigations have explored the anticancer properties of 2-Hydroxy-3-(octadecyloxy)propyl acetate. A study conducted on various cancer cell lines showed moderate antiproliferative effects . The IC50 values (concentration required to inhibit 50% of cell growth) were determined:

| Cancer Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 (liver cancer) | 271.48 |

| MCF-7 (breast cancer) | 467.19 |

| Caco-2 (colorectal cancer) | 1570.82 |

While these values indicate a modest anticancer activity, further research is needed to elucidate the underlying mechanisms and potential synergistic effects with other compounds.

Immunomodulatory Effects

Preliminary studies suggest that 2-Hydroxy-3-(octadecyloxy)propyl acetate may possess immunomodulatory properties. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) showed a dose-dependent increase in the production of certain cytokines :

| Cytokine | Fold Increase (at 100 μg/mL) |

|---|---|

| IL-2 | 2.3 |

| IFN-γ | 1.8 |

| TNF-α | 1.5 |

These findings indicate a potential role in enhancing immune responses, although more comprehensive studies are required to confirm these effects in vivo.

Structure-Activity Relationship

The biological activity of 2-Hydroxy-3-(octadecyloxy)propyl acetate is closely related to its chemical structure. The long alkyl chain (octadecyloxy) contributes to its lipophilicity, allowing it to interact with cell membranes. The hydroxyl and acetate groups may play a role in hydrogen bonding and other interactions with biological targets.

Case Study: Marine Natural Product

A noteworthy case study involves the isolation of 2-Hydroxy-3-(octadecyloxy)propyl acetate from a marine source. Researchers studying the soft coral Cladiella species from the Andaman and Nicobar Islands identified this compound as a novel glycolipid . This discovery highlights the potential of marine organisms as sources of bioactive compounds with unique structures and activities.

Q & A

Q. What are the recommended methods for synthesizing 2-Hydroxy-3-(octadecyloxy)propyl acetate with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Use glycerol derivatives (e.g., 3-hydroxypropyl intermediates) and octadecyl bromide for alkoxylation. Acetylation can be achieved using acetic anhydride under controlled conditions. - Step 2: Catalytic Optimization

Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency between hydrophilic and hydrophobic reactants . - Step 3: Purification

Utilize column chromatography with silica gel and a gradient solvent system (hexane:ethyl acetate) to isolate the product. Confirm purity via HPLC (≥99%) and NMR (e.g., absence of unreacted hydroxyl peaks) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2-Hydroxy-3-(octadecyloxy)propyl acetate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use H and C NMR to verify the presence of the octadecyloxy chain (δ 1.2–1.4 ppm for CH groups) and acetate moiety (δ 2.0–2.1 ppm). - Mass Spectrometry (MS):

High-resolution ESI-MS can confirm the molecular ion peak ([M+H]) and rule out side products. - Fourier-Transform Infrared Spectroscopy (FTIR):

Identify ester carbonyl stretches (~1740 cm) and hydroxyl groups (~3450 cm) to assess acetylation completeness .

Q. How can researchers assess the solubility and stability of this compound in different solvents for formulation studies?

Methodological Answer:

- Solubility Profiling:

Conduct shake-flask experiments in solvents like ethanol, DMSO, and hexane at 25°C. Measure saturation concentrations via UV-Vis spectroscopy. - Stability Testing:

Incubate the compound in acidic (pH 3), neutral (pH 7), and basic (pH 10) buffers at 37°C. Monitor degradation via TLC or HPLC over 72 hours .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Reaction Path Search:

Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediate energies and transition states. - Condition Prediction:

Apply machine learning algorithms trained on similar esterification reactions to predict optimal temperature, solvent, and catalyst combinations. - Feedback Integration:

Incorporate experimental data (e.g., reaction yields) into computational models to refine predictions iteratively, as demonstrated by the ICReDD framework .

Q. What strategies resolve discrepancies in reported solubility data for this compound across studies?

Methodological Answer:

- Controlled Replication:

Standardize solvent purity (e.g., HPLC-grade), temperature (±0.1°C), and agitation methods (e.g., orbital shaker at 200 rpm). - Surface Interaction Analysis:

Investigate solvent-surface interactions using atomic force microscopy (AFM) to assess how nanoscale surface properties influence macroscopic solubility . - Data Harmonization:

Apply multivariate regression to identify confounding variables (e.g., residual moisture in solvents) across studies .

Q. How can the compound’s interactions with lipid bilayers be studied for drug delivery applications?

Methodological Answer:

- Model Membrane Systems:

Use Langmuir-Blodgett troughs to form monolayers of dipalmitoylphosphatidylcholine (DPPC) and measure changes in surface pressure upon compound insertion. - Fluorescence Quenching:

Label bilayers with pyrene probes and monitor quenching efficiency to quantify partitioning kinetics. - Molecular Dynamics (MD) Simulations:

Simulate the compound’s orientation and stability within bilayers using GROMACS, validated by experimental data .

Q. What advanced reactor designs improve scalability for producing this compound?

Methodological Answer:

- Microreactor Systems:

Implement continuous-flow microreactors with immobilized catalysts to enhance heat/mass transfer and reduce side reactions. - Membrane Separation Integration:

Use ceramic membranes in situ to remove water during esterification, shifting equilibrium toward product formation (≥90% yield) . - Process Simulation:

Model large-scale production using Aspen Plus® to optimize parameters like residence time and catalyst loading .

Q. How do structural modifications (e.g., varying alkyl chain length) impact the compound’s physicochemical properties?

Methodological Answer:

- Systematic Variation:

Synthesize analogs with C12–C20 alkyl chains. Compare melting points (DSC), logP values (shake-flask method), and critical micelle concentrations (CMC). - Computational QSAR:

Build quantitative structure-activity relationship (QSAR) models to predict property changes based on chain length and branching .

Q. What mechanistic insights explain its stability under oxidative stress in biological systems?

Methodological Answer:

- Radical Scavenging Assays:

Expose the compound to hydroxyl radicals (generated via Fenton reaction) and measure degradation via LC-MS. - Electron Paramagnetic Resonance (EPR):

Detect and quantify radical intermediates to identify degradation pathways. - Accelerated Stability Testing:

Use Arrhenius plots to extrapolate shelf-life under physiological conditions .

Q. How can researchers validate its role as a surfactant in emulsion polymerization?

Methodological Answer:

- Emulsion Characterization:

Prepare styrene or acrylate emulsions and measure particle size (DLS) and polydispersity index (PDI). - Interfacial Tension Analysis:

Use pendant drop tensiometry to quantify reductions in oil-water interfacial tension. - Polymer Film Analysis:

Assess film hydrophobicity via contact angle measurements and compare with commercial surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.